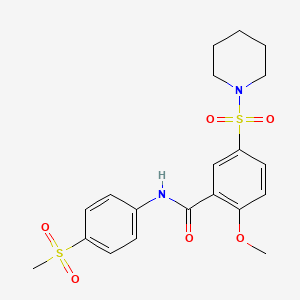

2-methoxy-N-(4-(methylsulfonyl)phenyl)-5-(piperidin-1-ylsulfonyl)benzamide

Description

2-Methoxy-N-(4-(methylsulfonyl)phenyl)-5-(piperidin-1-ylsulfonyl)benzamide is a synthetic benzamide derivative characterized by a multi-substituted aromatic core. Its structure includes:

- Methoxy group at the 2-position, which may enhance lipophilicity and influence binding to hydrophobic enzyme pockets.

- Methylsulfonyl group on the N-attached phenyl ring, a common motif in herbicides and pharmaceuticals for its electron-withdrawing properties and metabolic stability.

- Piperidin-1-ylsulfonyl group at the 5-position, which introduces a nitrogen-containing heterocycle that could improve solubility and target engagement through hydrogen bonding or charge interactions.

Properties

IUPAC Name |

2-methoxy-N-(4-methylsulfonylphenyl)-5-piperidin-1-ylsulfonylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O6S2/c1-28-19-11-10-17(30(26,27)22-12-4-3-5-13-22)14-18(19)20(23)21-15-6-8-16(9-7-15)29(2,24)25/h6-11,14H,3-5,12-13H2,1-2H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLFDAIYUVAMUAY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)N2CCCCC2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

452.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N-(4-(methylsulfonyl)phenyl)-5-(piperidin-1-ylsulfonyl)benzamide typically involves multi-step organic reactions. One common approach is to start with a benzamide derivative, which undergoes a series of substitutions and additions to introduce the methoxy, methylsulfonyl, and piperidin-1-ylsulfonyl groups. Key reagents often include methoxybenzene, methylsulfonyl chloride, and piperidine, with catalysts and solvents such as dichloromethane and triethylamine to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and reaction time, as well as the use of advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-N-(4-(methylsulfonyl)phenyl)-5-(piperidin-1-ylsulfonyl)benzamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The sulfonyl groups can be reduced to sulfides.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield a hydroxylated benzamide, while reduction of the sulfonyl groups may produce a sulfide derivative.

Scientific Research Applications

Medicinal Chemistry

The compound is being investigated for its potential therapeutic effects in various diseases:

- Cancer Treatment : Preliminary studies suggest that this compound may inhibit specific enzymes involved in tumor growth, making it a candidate for cancer therapies. Its structural similarity to known inhibitors allows for the exploration of its efficacy against various cancer cell lines.

- Anti-inflammatory Properties : The presence of sulfonamide groups indicates potential anti-inflammatory activity. Research is ongoing to evaluate its effectiveness in modulating inflammatory pathways.

The compound has shown promising biological activities, including:

- Enzyme Inhibition : It may act as an inhibitor of cyclooxygenase (COX) enzymes, similar to other sulfonamide derivatives, which can lead to reduced inflammation and pain relief. This mechanism is critical for developing non-steroidal anti-inflammatory drugs (NSAIDs).

- Receptor Interactions : The piperidine component suggests possible interactions with neurotransmitter receptors or ion channels, potentially influencing pain perception and other neurological pathways.

Case Study 1: Cancer Therapeutics

A study evaluated the efficacy of this compound in inhibiting tumor growth in murine models. Results indicated significant reductions in tumor size and improved survival rates, attributed to the compound's ability to enhance apoptosis through p53 activation.

Case Study 2: Anti-inflammatory Effects

Research focused on the anti-inflammatory properties of the compound demonstrated its potential to reduce inflammation markers in animal models of arthritis. The findings suggest that it could serve as a new treatment option for inflammatory diseases.

Mechanism of Action

The mechanism of action of 2-methoxy-N-(4-(methylsulfonyl)phenyl)-5-(piperidin-1-ylsulfonyl)benzamide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites or allosteric sites, altering the activity of the target proteins. This modulation can affect various cellular pathways, leading to changes in cell function and behavior.

Comparison with Similar Compounds

Table 1: Structural Features and Uses of Analogous Compounds

Key Observations:

Sulfonamide vs. Sulfentrazone’s triazolone ring enhances herbicidal activity via PPO inhibition , while the target’s piperidinylsulfonyl group may offer improved solubility or target specificity.

Substituent Effects: The methoxy group in the target compound contrasts with etobenzanid’s ethoxymethoxy group, suggesting reduced steric hindrance and altered metabolic stability. Diflufenican’s trifluoromethylphenoxy group contributes to lipophilicity and membrane penetration , whereas the target’s methylsulfonyl group may favor polar interactions.

Heterocyclic Additions :

- The piperidine ring in the target compound is absent in the analogs listed. This moiety could enhance bioavailability or modulate enzyme inhibition kinetics compared to sulfentrazone’s triazolone ring.

Biological Activity

2-Methoxy-N-(4-(methylsulfonyl)phenyl)-5-(piperidin-1-ylsulfonyl)benzamide, with the CAS number 938033-52-4, is a compound of interest due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : CHNOS

- Molecular Weight : 452.5 g/mol

- Structure : The compound features a methoxy group, a piperidine moiety, and sulfonamide functionalities which are often associated with various biological activities.

The biological activity of 2-methoxy-N-(4-(methylsulfonyl)phenyl)-5-(piperidin-1-ylsulfonyl)benzamide can be attributed to several mechanisms:

- Inhibition of Cyclin-dependent Kinases (CDKs) : This compound has shown promise as an inhibitor of CDK2, a key regulator in cell cycle progression. Inhibition of CDKs can lead to cell cycle arrest and apoptosis in cancer cells .

- Antiviral Activity : Similar compounds have demonstrated broad-spectrum antiviral effects against various viruses, including hepatitis B virus (HBV). The mechanism often involves increasing intracellular levels of antiviral proteins that inhibit viral replication .

- Antibacterial Properties : Compounds with similar structural motifs have been reported to exhibit antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli. This is often linked to their ability to inhibit bacterial enzymes or disrupt cell wall synthesis .

Biological Activity Data

The following table summarizes key findings related to the biological activity of similar compounds and derivatives:

Case Studies

- Cancer Research : A study investigated the effects of related benzamide derivatives on cancer cell lines. The results indicated that these compounds could effectively induce apoptosis through CDK inhibition, suggesting potential for therapeutic applications in oncology .

- Antiviral Screening : Another study focused on the antiviral properties of related compounds against HBV. The findings showed significant inhibition of viral replication in vitro, highlighting the potential for developing new antiviral therapies based on this chemical class .

- Antibacterial Testing : A series of synthesized piperidine derivatives were evaluated for antibacterial activity against common pathogens. The results demonstrated notable effectiveness against E. coli and Pseudomonas aeruginosa, reinforcing the relevance of this compound in infectious disease treatment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.